3-Aminooxetane-3-carboxylic acid hydrochloride
Overview
Description
3-Aminooxetane-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803590-41-1. It has a molecular weight of 153.57 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H7NO3.ClH/c5-4 (3 (6)7)1-8-2-4;/h1-2,5H2, (H,6,7);1H
. The empirical formula is C4H7NO3 . Physical and Chemical Properties Analysis
The melting point of 3-Aminooxetane-3-carboxylic acid is 205-210℃ . The predicted boiling point is 282.4±40.0 °C . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Bioisostere in Drug Discovery
3-Aminooxetane-3-carboxylic acid hydrochloride is significant in drug discovery as a bioisostere, replacing both the geminal dimethyl group and the carbonyl group. This compound offers a convenient approach to access diverse 3-aminooxetanes, contributing to the advancement in medicinal chemistry (Hamzik & Brubaker, 2010).
Carboxylic Acid Bioisostere
The oxetane ring, including this compound, acts as a carboxylic acid bioisostere. It's been studied for its potential in mimicking the carboxylic acid functional group, contributing to the development of new chemical entities in drug design (Lassalas et al., 2017).
Applications in Antibacterial Agents
Research on related compounds, including derivatives of this compound, has shown promising applications in the development of antibacterial agents. The structural modifications of these compounds have led to increased antibacterial activity, indicating their potential in pharmaceutical applications (Egawa et al., 1984).
Amide Formation in Bioconjugation
This compound plays a role in the study of amide formation mechanisms in bioconjugation processes. Understanding these mechanisms is crucial for the development of bioconjugate chemistry, which has wide applications in drug development and other areas of biochemistry (Nakajima & Ikada, 1995).
Photoredox/Nickel-Catalyzed Reactions
The compound's derivatives have been used in photoredox/nickel-catalyzed reactions, a novel approach in organic synthesis. This has implications for developing new methods in medicinal chemistry (Kolahdouzan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-aminooxetane-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-4(3(6)7)1-8-2-4;/h1-2,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBUHCAGWSLDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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